Cas no 101787-11-5 (1-(3,4-dimethoxyphenyl)butan-1-amine)
1-(3,4-dimethoxyphenyl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-DIMETHOXYPHENYL)BUTYLAMINE
- 1-(3,4-dimethoxyphenyl)butan-1-amine
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- MDL: MFCD09803815
- Inchi: 1S/C12H19NO2/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8,10H,4-5,13H2,1-3H3
- InChI Key: IQTUHZOGYRVEFD-UHFFFAOYSA-N
- SMILES: NC(C1=CC=C(OC)C(OC)=C1)CCC
1-(3,4-dimethoxyphenyl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242926-1g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 1g |
$557.0 | 2023-09-15 | ||
| Enamine | EN300-242926-5g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 5g |
$1614.0 | 2023-09-15 | ||
| Enamine | EN300-242926-10g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 10g |
$2393.0 | 2023-09-15 | ||
| Enamine | EN300-242926-0.05g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-242926-0.1g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-242926-0.25g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-242926-0.5g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
| Enamine | EN300-242926-1.0g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
| Enamine | EN300-242926-2.5g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
| Enamine | EN300-242926-5.0g |
1-(3,4-dimethoxyphenyl)butan-1-amine |
101787-11-5 | 95% | 5.0g |
$1614.0 | 2024-06-19 |
1-(3,4-dimethoxyphenyl)butan-1-amine Suppliers
1-(3,4-dimethoxyphenyl)butan-1-amine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1-(3,4-dimethoxyphenyl)butan-1-amine
Introduction to 1-(3,4-dimethoxyphenyl)butan-1-amine (CAS No. 101787-11-5)
1-(3,4-dimethoxyphenyl)butan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 101787-11-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a butylamine side chain attached to a dimethoxy-substituted benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 1-(3,4-dimethoxyphenyl)butan-1-amine consists of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, linked to a butan-1-amine moiety. This arrangement imparts specific electronic and steric characteristics, influencing its reactivity and potential biological activity. The presence of the dimethoxy group enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially facilitating its absorption in biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of 1-(3,4-dimethoxyphenyl)butan-1-amine. Its structural motif is reminiscent of several known pharmacophores that have demonstrated efficacy in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The dimethoxybenzene core is particularly noteworthy, as it is commonly found in natural products and synthetic drugs known for their therapeutic benefits.
One of the most compelling aspects of 1-(3,4-dimethoxyphenyl)butan-1-amine is its versatility as a synthetic intermediate. Researchers have leveraged this compound to develop novel derivatives with enhanced pharmacological properties. For instance, modifications to the butan-1-amine side chain have led to the synthesis of compounds with improved binding affinity to specific receptors or enzymes. Such structural optimizations are crucial in drug discovery, as they can significantly alter the biological activity and pharmacokinetic profile of a molecule.
Recent studies have highlighted the potential of 1-(3,4-dimethoxyphenyl)butan-1-amine in the development of treatments for central nervous system (CNS) disorders. The dimethoxybenzene moiety is known to interact with various neurotransmitter systems, suggesting that derivatives of this compound may have therapeutic effects on conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary in vitro experiments have shown promising results regarding its ability to modulate key signaling pathways involved in CNS function.
The synthesis of 1-(3,4-dimethoxyphenyl)butan-1-amine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic aromatic substitution reactions to introduce the dimethoxy groups onto the benzene ring, followed by reduction or amination steps to attach the butylamine side chain. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.
In addition to its pharmaceutical applications, 1-(3,4-dimethoxyphenyl)butan-1-amine has shown promise in materials science and chemical biology. Its unique structure allows it to serve as a building block for designing complex molecular architectures with tailored properties. Researchers are exploring its use in creating novel polymers, ligands for metal coordination complexes, and probes for biochemical assays.
The safety profile of 1-(3,4-dimethoxyphenyl)butan-1-amine is another critical consideration in its application. While extensive toxicological data may still be under development, preliminary studies suggest that it exhibits moderate solubility and stability under standard conditions. However, as with any chemical compound used in research or industrial settings, proper handling procedures should be followed to ensure safety and minimize potential hazards.
Future directions in the study of 1-(3,4-dimethoxyphenyl)butan-1-amine include further exploration of its biological activity through high-throughput screening campaigns and structure-activity relationship (SAR) studies. By systematically modifying different parts of its molecular structure, researchers aim to uncover new therapeutic targets and develop more effective drug candidates based on this scaffold.
The integration of computational chemistry techniques has also accelerated the discovery process for derivatives of 1-(3,4-dimethoxyphenyl)butan-1-amine. Molecular modeling simulations allow scientists to predict how changes in the molecule's structure will affect its interactions with biological targets. This approach not only saves time but also provides valuable insights into the mechanisms by which these compounds exert their effects.
In conclusion, 1-(3,4-dimethoxyphenyl)butan-1-amine(CAS No. 101787-11-5) remains a compelling subject of research due to its unique structural features and diverse potential applications. As advancements continue in synthetic chemistry and pharmacological exploration, this compound is poised to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.
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